molecular formula C7H13BrO2 B1377982 3-(Bromomethyl)-1,1-dimethoxycyclobutane CAS No. 1419101-20-4

3-(Bromomethyl)-1,1-dimethoxycyclobutane

Cat. No. B1377982
CAS RN: 1419101-20-4
M. Wt: 209.08 g/mol
InChI Key: XIPCGMXQXXCDKP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dimethoxycyclobutane (3-Bromo-1,1-dimethoxycyclobutane) is an organic compound belonging to the class of cyclobutanes. It is a versatile compound with a variety of applications in the fields of organic synthesis and pharmaceutical research. It is a valuable reagent for the synthesis of various compounds, such as bromoalkenes and bromoalkynes. It has been used in the synthesis of several drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, the compound has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis of Nucleosides and Heterocyclic Systems

  • Nucleoside Synthesis : The transformation of 3,3-di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane into nucleoside analogs showcases its utility in constructing nucleoside frameworks, potentially useful in therapeutic agents (Guangyi Wang, 2000).
  • Heterocyclic Compounds : Derivatives of "3-(Bromomethyl)-1,1-dimethoxycyclobutane" have been utilized in the synthesis of heterocyclic systems, demonstrating its versatility in organic synthesis (A. A. Bogolyubov, N. B. Chernysheva, V. Semenov, 2004).

Advanced Organic Synthesis Techniques

  • Dehydrobromination Reactions : Research on the dehydrobromination of bromomethyl- and bromo-3-methoxymethylcyclobutane carbonitriles highlights advanced techniques in manipulating cyclobutane derivatives for organic synthesis (V. V. Razin et al., 2003).
  • Cyclobutanone Derivatives : Studies demonstrate efficient routes to synthesize 3-substituted cyclobutanone derivatives, underlining the compound's potential in creating valuable intermediates for further chemical transformations (G. Kabalka, Min-Liang Yao, 2003).

Catalysis and Polymerization

  • Ruthenium Complexes : The preparation of ruthenium complexes using derivatives of "this compound" as ligands has been explored, indicating the compound's applicability in catalysis (C. Mejuto et al., 2015).
  • Polymerization Studies : Anionic polymerization of related cyclobutane derivatives has been researched, offering insights into the synthesis of crystalline polymers, a field with numerous material science applications (S. Kawahara et al., 2004).

Mechanism of Action

Target of Action

Bromomethyl groups are often used in the synthesis of pharmaceuticals and bioactive compounds . They can participate in various chemical reactions, potentially interacting with a wide range of biological targets.

Mode of Action

Bromomethyl groups are known to be reactive and can undergo various types of chemical reactions, including nucleophilic substitution . This could lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Compounds containing bromomethyl groups are often used in the synthesis of bioactive compounds, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The bromomethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their pharmacokinetic properties .

Result of Action

Bromomethyl groups are often used in the synthesis of bioactive compounds, suggesting they may have a variety of biological effects .

Action Environment

The action of 3-(Bromomethyl)-1,1-dimethoxycyclobutane can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the bromomethyl group . Additionally, the presence of other molecules can influence its reactivity and the outcomes of its interactions.

properties

IUPAC Name

3-(bromomethyl)-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPCGMXQXXCDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276004
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1419101-20-4
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,1-dimethoxycyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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